2H-5,3-Methenofuro[3,2-b]pyridine(9CI)
Description
Properties
CAS No. |
127794-59-6 |
|---|---|
Molecular Formula |
C8H5NO |
Molecular Weight |
131.134 |
InChI |
InChI=1S/C8H5NO/c1-2-7-8-5(4-10-7)3-6(1)9-8/h1-3H,4H2 |
InChI Key |
HXRWXGKYSOFMNC-UHFFFAOYSA-N |
SMILES |
C1C2=CC3=NC2=C(O1)C=C3 |
Synonyms |
2H-5,3-Methenofuro[3,2-b]pyridine(9CI) |
Origin of Product |
United States |
Reactivity Profiles and Transformational Chemistry of 2h 5,3 Methenofuro 3,2 B Pyridine 9ci
Electrophilic and Nucleophilic Substitution Reactions on the Furo[3,2-b]pyridine (B1253681) System
No published studies detailing the electrophilic or nucleophilic substitution reactions specifically on the 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) core were identified. Information regarding the regioselectivity of such reactions, the influence of the metheno bridge on the aromatic system's reactivity, and the conditions required for substitution remains undetermined.
Functionalization Strategies for Peripheral Positions on 2H-5,3-Methenofuro[3,2-b]pyridine (9CI)
There is no available literature describing methods for the functionalization of the peripheral positions of 2H-5,3-Methenofuro[3,2-b]pyridine (9CI). Research on the introduction of substituents onto either the furan (B31954) or pyridine (B92270) ring of this specific bridged system has not been reported.
Ring-Opening and Rearrangement Pathways of the 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) Core
Investigations into the stability of the 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) core structure, including potential ring-opening or rearrangement pathways under various conditions (e.g., thermal, acidic, basic), have not been documented in the scientific literature. The inherent strain of the metheno-bridged system could theoretically lead to unique transformations, but this has not been experimentally verified.
Oxidation and Reduction Chemistry of 2H-5,3-Methenofuro[3,2-b]pyridine (9CI)
The behavior of 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) under oxidative or reductive conditions is not described in any available research. Data on its reactions with common oxidizing or reducing agents, and the resulting products, are absent from the current body of scientific knowledge.
Chemo-, Regio-, and Stereoselectivity in 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) Reactions
Due to the lack of reported reactions for 2H-5,3-Methenofuro[3,2-b]pyridine (9CI), there is no information available concerning the chemo-, regio-, or stereoselectivity that might be observed in its transformations.
Advanced Spectroscopic and Spectrometric Characterization of 2h 5,3 Methenofuro 3,2 B Pyridine 9ci
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a novel compound like 2H-5,3-Methenofuro[3,2-b]pyridine. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the unique elemental composition of the molecule.
For 2H-5,3-Methenofuro[3,2-b]pyridine, the molecular formula is C₈H₅NO. HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would measure the exact mass of the protonated molecule, [M+H]⁺. This experimental value is then compared against the theoretical exact mass calculated from the isotopic masses of the constituent elements. A close match between the experimental and theoretical mass confirms the molecular formula, ruling out other potential combinations of atoms that might have the same nominal mass.
Table 1: Theoretical HRMS Data for C₈H₅NO
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₅NO |
| Monoisotopic Mass | 131.03711 u |
| Theoretical m/z [M+H]⁺ | 132.04439 u |
| Theoretical m/z [M+Na]⁺ | 154.02633 u |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and confirm the unique bridged framework of 2H-5,3-Methenofuro[3,2-b]pyridine.
One-Dimensional (1D) NMR Techniques (¹H, ¹³C, ¹⁵N)
¹H NMR: The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (ratio of protons), and coupling constants (J-values, indicating connectivity to neighboring protons). The complex, rigid structure of the molecule would result in a spectrum with distinct signals, likely in both the aromatic and aliphatic regions, with complex splitting patterns due to fixed dihedral angles.
¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. Based on its C₈H₅NO structure, eight distinct carbon signals would be expected. The chemical shifts would differentiate between the sp² carbons of the pyridine (B92270) ring and the sp³ carbons of the metheno bridge and furan (B31954) ring.
¹⁵N NMR: While less common, ¹⁵N NMR could be used to probe the electronic environment of the single nitrogen atom within the pyridine ring, providing complementary data to ¹H and ¹³C NMR.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity within the individual spin systems of the molecule, for instance, along the pyridine ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. For a rigid, sterically constrained molecule like this, NOESY or ROESY would be critical for confirming the three-dimensional structure and the relative stereochemistry of the bridgehead protons.
Table 2: Expected NMR Correlations for Structural Elucidation
| Experiment | Purpose | Expected Key Information for 2H-5,3-Methenofuro[3,2-b]pyridine |
|---|---|---|
| COSY | Identifies ¹H-¹H bond connectivity | Correlations between adjacent protons on the pyridine ring. |
| HSQC | Maps protons to their directly attached carbons | Assigns each ¹³C signal based on its corresponding ¹H signal. |
| HMBC | Shows long-range ¹H-¹³C connectivity (2-3 bonds) | Crucial correlations from bridge protons to carbons in both the furan and pyridine rings, confirming the bridged structure. |
| NOESY/ROESY | Reveals through-space proximity of protons | Spatial correlations between bridge protons and ring protons, confirming the rigid 3D conformation. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations (stretching, bending, twisting) of the chemical bonds. These spectra serve as a molecular "fingerprint."
For 2H-5,3-Methenofuro[3,2-b]pyridine, key expected vibrational bands would include:
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the metheno bridge would be observed just below 3000 cm⁻¹.
C=N and C=C stretching: Vibrations from the pyridine ring would produce a series of characteristic sharp bands in the 1600-1450 cm⁻¹ region.
C-O-C stretching: The ether linkage of the furan moiety would exhibit a strong, characteristic C-O stretching band, typically in the 1250-1050 cm⁻¹ region.
X-ray Crystallography for Solid-State Structure and Stereochemical Assignment
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. This technique involves irradiating a well-ordered single crystal of the compound with X-rays. The diffraction pattern produced is then used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice.
If a suitable crystal of 2H-5,3-Methenofuro[3,2-b]pyridine could be grown, X-ray analysis would yield a complete structural model, providing:
Unambiguous confirmation of atomic connectivity.
Precise bond lengths and bond angles.
The exact three-dimensional conformation and stereochemistry.
Details of intermolecular interactions and crystal packing in the solid state.
This method would serve as the ultimate proof of the proposed structure, validating the assignments made by NMR and other spectroscopic techniques.
Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination
The rigid, bridged structure of 2H-5,3-Methenofuro[3,2-b]pyridine makes it a chiral molecule, meaning it is non-superimposable on its mirror image and will exist as a pair of enantiomers. Chiroptical methods are essential for determining the absolute configuration (distinguishing between the R and S enantiomers) of such molecules.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, typically in the UV-Vis range.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation.
The determination of the absolute configuration would involve measuring the experimental ECD and/or VCD spectrum of an enantiomerically pure sample. This experimental spectrum is then compared to theoretical spectra generated for both the R and S enantiomers using time-dependent density functional theory (TD-DFT) calculations. A match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration.
Theoretical and Computational Chemistry Studies of 2h 5,3 Methenofuro 3,2 B Pyridine 9ci
Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Energetics
No published data is available.
Analysis of Aromaticity and Electron Density Distribution
No published data is available.
Stability and Conformation Studies of 2H-5,3-Methenofuro[3,2-b]pyridine (9CI)
No published data is available.
Molecular Dynamics Simulations for Conformational Landscape Exploration
No published data is available.
Prediction of Spectroscopic Parameters from First Principles
No published data is available.
Reaction Mechanism Elucidation Through Computational Transition State Analysis
No published data is available.
Cheminformatics and Database Analysis for Related Scaffolds
While cheminformatics and database analysis have been applied to the broader class of furo[3,2-b]pyridines and thieno[3,2-b]pyridines to explore their potential as kinase inhibitors, a specific analysis for the 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) scaffold is not documented.
Applications of 2h 5,3 Methenofuro 3,2 B Pyridine 9ci As a Building Block in Organic Synthesis and Materials Science
Design and Synthesis of Complex Polycyclic Aromatic Compounds Incorporating the 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) Core
The furo[3,2-b]pyridine (B1253681) framework serves as a strategic starting point for the synthesis of more elaborate polycyclic and heterocyclic systems. Organic chemists employ various synthetic strategies to construct these complex molecules, often leveraging the inherent reactivity of the furo[3,2-b]pyridine core.
One prominent method involves metal-mediated cross-coupling reactions. For instance, Pd-catalyzed Suzuki-Miyaura cross-coupling is utilized to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com This reaction effectively couples a bromo-substituted thieno[3,2-b]pyridine precursor with various (hetero)aryl boronic acids or their derivatives, yielding a library of highly functionalized compounds in moderate to high yields. mdpi.com
Another key strategy is intramolecular cyclization. Researchers have described an efficient and general approach for preparing 2,3,5-trisubstituted-furo[3,2-b]pyridines via a Pd(0)-catalyzed intramolecular cyclization of methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates, which provides the highly functionalized heterocyclic ring system in high yields. researchgate.net Similarly, tandem cyclization reactions have been used to create novel, complex heterocyclic systems. For example, methyl 2-[(cyanophenoxy)methyl]-3-furoates can undergo tandem cyclization to produce substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. researchgate.net These methods highlight the adaptability of the core structure in building fused ring systems.
The table below summarizes representative synthetic approaches for creating complex compounds from furo[3,2-b]pyridine-related precursors.
| Precursor | Reaction Type | Reagents/Catalysts | Product Type | Yield |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura Cross-Coupling | (Hetero)aryl pinacol boranes, Pd(dppf)Cl2, K2CO3 | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | 35-84% |
| Methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates | Intramolecular Cyclization | Pd(0) catalyst | 2,3,5-trisubstituted-furo[3,2-b]pyridines | High |
| Methyl 2-(chloromethyl)-3-furoate and salicylonitriles | Tandem Cyclization | t-BuOK in DMF | Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones | Not specified |
| 3-Formyl chromone and 2-aminopyridines | Hetero-Diels-Alder Reaction | Indium triflate (MW-assisted) | Chromeno[3,2-c]pyridines | Good |
Role as a Privileged Scaffold in Supramolecular Chemistry
The furo[3,2-b]pyridine motif is recognized as a "privileged scaffold" in medicinal chemistry and, by extension, holds significant potential in supramolecular chemistry. researchgate.netnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, and its structural features are often transferable to the design of non-covalent assemblies in supramolecular chemistry.
The key attributes of the furo[3,2-b]pyridine core that make it suitable for supramolecular applications include:
Structural Rigidity: The fused bicyclic system is conformationally restricted, providing a well-defined and predictable geometry for building larger, ordered structures.
Defined Interaction Sites: The presence of nitrogen and oxygen heteroatoms, along with the aromatic system, offers specific sites for hydrogen bonding, metal coordination, and π-π stacking interactions. These non-covalent forces are the basis of molecular recognition and self-assembly in supramolecular systems.
Tunable Periphery: The scaffold can be readily functionalized at multiple positions, allowing for the attachment of various recognition units or polymerizable groups. This "tunability" enables the rational design of host-guest systems, molecular cages, and self-assembling materials where the furo[3,2-b]pyridine unit directs the assembly process.
While direct, extensive studies on 2H-5,3-Methenofuro[3,2-b]pyridine in supramolecular chemistry are nascent, the established importance of related scaffolds like pyrazolo[1,5-a]pyrimidine and various fused pyridine (B92270) ring systems suggests its high potential. researchgate.netresearchgate.net These related structures are used to create molecular diversity and cover new chemical spaces, a principle that is central to developing novel supramolecular architectures. researchgate.net
Integration into Advanced Materials (e.g., Optoelectronic Materials, Catalytic Systems, Responsive Materials)
The unique electronic and structural properties of the furo[3,2-b]pyridine scaffold make it an attractive component for advanced materials. Its integration into polymers and functional small molecules can impart desirable optoelectronic, catalytic, or responsive properties.
Optoelectronic Materials: Heterocyclic compounds containing pyridine and fused aromatic rings are frequently investigated for their applications in organic electronics. Related pyrazolo[3,4-b]pyridine compounds are noted as key intermediates for semiconductors and organic light-emitting diodes (OLEDs). nih.gov The electron-deficient nature of the pyridine ring combined with the electron-rich furan (B31954) ring in the furo[3,2-b]pyridine core creates a donor-acceptor character that can be beneficial for charge transport and luminescent properties. By chemically modifying the core with different substituents, the electronic energy levels (HOMO/LUMO) can be fine-tuned to optimize performance in devices like organic photovoltaics (OPVs) or OLEDs.
Catalytic Systems: The pyridine nitrogen atom within the scaffold can act as a ligand for metal centers, making it a candidate for incorporation into catalytic systems. For example, novel nano-magnetic metal-organic frameworks (MOFs) have been used as catalysts in the synthesis of pyrazolo[3,4-b]pyridines. nih.gov The furo[3,2-b]pyridine core could similarly be integrated into heterogeneous catalysts, either as part of a MOF linker or immobilized on a solid support. Such systems benefit from easy separation and potential reusability, which are key advantages in sustainable chemistry. nih.gov
Responsive Materials: The scaffold can be incorporated into polymers or molecular switches that respond to external stimuli such as light, pH, or the presence of specific analytes. The nitrogen atom can be protonated or quaternized, altering the electronic properties of the molecule and leading to a change in color (chromism) or fluorescence. This makes the furo[3,2-b]pyridine core a promising building block for chemical sensors and smart materials.
Derivatization for Probe Development in Chemical Biology (excluding specific biological activities)
The furo[3,2-b]pyridine core has been identified as a versatile scaffold for the development of chemical probes. nih.gov These probes are molecules designed to study biological systems, for example, by binding to a specific protein and reporting its location or activity. The development of such probes relies on the strategic derivatization of the core structure.
Synthetic sequences based on chemoselective metal-mediated couplings are employed to create a diverse set of substituted furo[3,2-b]pyridines. nih.gov This allows for the systematic modification of the scaffold to optimize its properties as a probe. Key derivatization strategies include:
Introduction of Reporter Groups: Fluorescent dyes or other spectroscopic tags can be attached to the furo[3,2-b]pyridine core. This allows for the visualization and tracking of the probe within a complex biological environment using techniques like fluorescence microscopy.
Attachment of Reactive Groups: Photo-cross-linkers or other reactive moieties can be incorporated. Upon binding to a target, these groups can be activated (e.g., by light) to form a covalent bond, enabling the identification of binding partners.
Modulation of Physicochemical Properties: Substituents can be added to tune the solubility, cell permeability, and distribution of the probe. For example, adding polar groups can increase water solubility, while lipophilic groups can enhance membrane permeability.
The table below outlines different derivatization approaches and their purpose in probe development.
| Derivatization Site | Attached Moiety | Purpose in Probe Design | Synthetic Method Example |
| C3, C5, C7 positions | Aryl or heteroaryl groups | To modulate binding affinity and selectivity | Metal-mediated couplings (e.g., Suzuki, Sonogashira) |
| Peripheral positions | Fluorophores (e.g., BODIPY, fluorescein) | To enable fluorescent detection and imaging | Amide or ether linkages |
| Flexible side chains | Biotin or clickable handles (alkynes/azides) | To facilitate affinity purification and target identification | Standard coupling chemistries |
Through such derivatizations, the furo[3,2-b]pyridine scaffold is transformed from a simple heterocycle into a sophisticated tool for exploring complex biological processes. nih.gov
Future Perspectives and Emerging Research Directions for 2h 5,3 Methenofuro 3,2 B Pyridine 9ci
Innovations in Synthesis and Scale-Up Methodologies
While the synthesis of the parent furo[3,2-b]pyridine (B1253681) core is well-documented, the introduction of the metheno bridge in 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) adds a layer of complexity. Future research will likely focus on developing more efficient and scalable synthetic routes. Innovations in this area may draw from modern synthetic organic chemistry, including the use of advanced catalytic systems and novel reaction pathways.
Key areas for exploration include:
Novel Catalytic Systems: The development of custom-designed transition metal catalysts, particularly those based on palladium and copper, could facilitate more efficient cyclization and bridge-forming reactions. doaj.orgnih.gov Research into ultrasound-assisted catalysis may also offer a pathway to milder reaction conditions and improved yields. nih.gov
Multicomponent Reactions (MCRs): Designing one-pot MCRs that assemble the 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) core from simple, readily available starting materials would significantly improve synthetic efficiency. doaj.org This approach would be particularly valuable for generating libraries of derivatives for screening purposes.
Photochemical and Electrochemical Methods: The use of light or electricity to drive key synthetic steps could provide access to reactive intermediates that are not easily accessible through traditional thermal methods. cyclopropenium.com These techniques could be particularly useful for the construction of the strained bicyclic system.
Gram-Scale Synthesis: Adapting existing or newly developed synthetic routes for large-scale production is a critical step towards practical applications. nih.gov This will require optimization of reaction conditions to ensure safety, cost-effectiveness, and high purity of the final product.
A comparative table of potential synthetic strategies is presented below:
| Methodology | Potential Advantages | Key Challenges | Relevant Precedents for Furo[3,2-b]pyridines |
|---|---|---|---|
| Advanced Catalysis | High efficiency, selectivity, and functional group tolerance. | Catalyst cost and sensitivity, optimization of reaction conditions. | Palladium/Copper-catalyzed cross-coupling and cyclization. doaj.orgnih.gov |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. | Finding compatible reaction partners, controlling regioselectivity. | Groebke–Blackburn–Bienaymé (GBB) reaction for related fused imidazoles. acs.org |
| Photochemistry/Electrochemistry | Access to unique reactivity, mild reaction conditions. | Specialized equipment, potential for side reactions. | Electrophotocatalytic functionalization of azaheterocycles. cyclopropenium.com |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scale-up. | Initial setup cost, potential for clogging with solid byproducts. | Not yet reported for this specific scaffold, but widely used for heterocyclic synthesis. |
Exploration of Unconventional Reactivity and Skeletal Transformations
The inherent ring strain in 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) suggests a rich and potentially unconventional reactivity profile. Future research should aim to explore and harness this reactivity for the synthesis of novel molecular architectures.
Ring-Opening Reactions: The strained metheno bridge could be susceptible to selective ring-opening under thermal, photochemical, or catalytic conditions. This could provide access to functionalized furo[3,2-b]pyridine derivatives that are difficult to prepare by other means.
Skeletal Editing and Rearrangements: The concept of "skeletal editing," which involves the precise insertion, deletion, or exchange of atoms within a molecular framework, is a burgeoning field of research. rsc.orgrsc.org Applying these strategies to 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) could lead to the generation of entirely new heterocyclic scaffolds. acs.orgnih.govnih.gov
Domino and Cascade Reactions: The development of domino or cascade reactions initiated by the functionalization of the 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) core could enable the rapid construction of complex molecular architectures in a single synthetic operation. semanticscholar.org
Dearomative Cycloadditions: The furan (B31954) and pyridine (B92270) rings of the scaffold could potentially undergo dearomative cycloaddition reactions, providing access to three-dimensional structures with multiple stereocenters. nih.gov
Potential skeletal transformations of the 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) scaffold are outlined below:
| Transformation Type | Potential Outcome | Enabling Technology/Method |
| Ring-Opening | Functionalized furo[3,2-b]pyridines | Transition metal catalysis, nucleophilic attack |
| Ring Expansion | Novel nine-membered heterocyclic systems | Insertion of atoms (e.g., carbon, nitrogen) via skeletal editing techniques. rsc.orgrsc.org |
| Ring Contraction | Fused cyclobutane-pyridine systems | Deletion of atoms via skeletal editing techniques. rsc.orgrsc.org |
| Skeletal Recasting | Isomeric or more complex furo[3,2-b]pyridine derivatives | Deconstruction-reconstruction strategies. acs.org |
Development of Advanced Computational Models for Precise Prediction of Structure and Reactivity
Computational chemistry offers a powerful toolkit for understanding and predicting the properties of novel molecules like 2H-5,3-Methenofuro[3,2-b]pyridine (9CI). The development of accurate and predictive computational models will be crucial for guiding future experimental work.
Density Functional Theory (DFT) Calculations: DFT can be used to model the geometry, electronic structure, and spectroscopic properties of 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) and its derivatives. nih.govnih.gov Such calculations can provide insights into the molecule's stability, aromaticity, and reactivity. beilstein-journals.org
Prediction of Reaction Mechanisms: Computational modeling can be employed to elucidate the mechanisms of known and novel reactions involving the 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) scaffold. beilstein-journals.org This can aid in the optimization of reaction conditions and the design of more efficient synthetic routes.
In Silico Screening: Virtual libraries of 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) derivatives can be generated and screened computationally for desirable properties, such as binding affinity to biological targets. This can help to prioritize synthetic efforts and accelerate the discovery of new bioactive compounds.
Machine Learning Models: As more experimental data on 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) and related compounds becomes available, machine learning models can be trained to predict properties and reactivity with increasing accuracy. nih.govarxiv.org
Interdisciplinary Research with Emerging Technologies (e.g., Flow Chemistry, Artificial Intelligence in Synthesis)
The integration of emerging technologies from other fields holds immense promise for advancing the chemistry of 2H-5,3-Methenofuro[3,2-b]pyridine (9CI).
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, better control over reaction parameters, and easier scalability. cyclopropenium.com The application of flow chemistry to the synthesis of 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) could enable the on-demand production of this compound and its derivatives.
Artificial Intelligence (AI) in Synthesis: AI and machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions and to design novel synthetic routes. jetir.orgnih.govjrfglobal.com These tools could be invaluable for navigating the complex chemical space of 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) and for identifying promising new synthetic strategies.
High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a large number of reaction conditions, catalysts, and substrates. This can significantly accelerate the optimization of synthetic routes to 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) and its analogs.
Expanding the Chemical Space of 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) Derivatives
The exploration of the chemical space around the 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) core is essential for unlocking its full potential, particularly in the context of medicinal chemistry and materials science.
Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate libraries of structurally diverse molecules from a common starting material. rsc.org Applying DOS principles to 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) could lead to the discovery of compounds with novel biological activities or material properties. nih.govnih.gov
Late-Stage Functionalization: The development of methods for the selective functionalization of the 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) scaffold at a late stage in the synthetic sequence would provide rapid access to a wide range of derivatives. researchgate.net
Synthesis of Isosteres and Analogs: The synthesis of isosteres and analogs of 2H-5,3-Methenofuro[3,2-b]pyridine (9CI), where the furan or pyridine ring is replaced by another heterocycle, could lead to compounds with improved properties. acs.org
Preparation of Multivalent Systems: The synthesis of molecules containing multiple 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) units could result in materials with interesting photophysical or self-assembly properties. semanticscholar.org
The following table outlines potential avenues for expanding the chemical space of 2H-5,3-Methenofuro[3,2-b]pyridine (9CI) derivatives:
| Strategy | Objective | Potential Applications |
| Diversity-Oriented Synthesis | Generation of structurally diverse libraries. | Drug discovery, materials science. rsc.orgnih.gov |
| Late-Stage Functionalization | Rapid access to a wide range of analogs. | Structure-activity relationship (SAR) studies. researchgate.net |
| Isosteric Replacement | Modulation of physicochemical and biological properties. | Medicinal chemistry, agrochemistry. acs.org |
| Multivalent Scaffolds | Creation of complex architectures with unique properties. | Materials science, supramolecular chemistry. semanticscholar.org |
Q & A
Q. What are the optimized synthetic routes for 2H-5,3-Methenofuro[3,2-b]pyridine(9CI), and how do reaction conditions influence yield and purity?
The synthesis of furopyridine derivatives often involves cyclization or substitution reactions. For example, copper(I) acetylide-mediated substitution of aryl halides has been used to synthesize 2-phenylfuro[3,2-b]pyridine, where reaction temperature and catalyst loading critically impact yield . Microwave-assisted synthesis (e.g., irradiating precursors in pyridine for 3 minutes) offers faster reaction times and higher purity compared to classical heating (105°C for 3 hours), as demonstrated in the synthesis of methyl 2-[bis(4-hydroxycoumarin)methyl] derivatives . Researchers should optimize solvent choice (e.g., pyridine for microwave methods) and monitor reaction progress via TLC or HPLC to minimize side products.
Q. How can spectroscopic and crystallographic methods be applied to confirm the structural integrity of 2H-5,3-Methenofuro[3,2-b]pyridine derivatives?
Structural validation requires a combination of techniques:
- NMR spectroscopy : Analyze proton environments (e.g., aromatic protons in pyridine and furan rings) and coupling constants to confirm regiochemistry .
- X-ray crystallography : Resolve ambiguous stereochemistry, as seen in studies of furo[3,2-b]pyridine-6-methanol derivatives .
- Mass spectrometry : Verify molecular weight (e.g., 149.15 g/mol for furo[3,2-b]pyridine-6-methanol) and fragmentation patterns .
- pKa determination : Predict solubility and reactivity using computational models (e.g., predicted pKa = 13.54 for furo[3,2-b]pyridine-6-methanol) .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating the biological activity of 2H-5,3-Methenofuro[3,2-b]pyridine derivatives in enzyme inhibition assays?
- In vitro assays : Use fluorogenic substrates or colorimetric assays (e.g., NADH-coupled assays) to measure inhibition kinetics against target enzymes. For example, analogs like 3-nitrothieno[3,2-b]pyridine show promise in targeting cellular signaling pathways .
- Dose-response studies : Establish IC50 values under controlled pH and temperature conditions to account for compound stability .
- Control experiments : Compare with known inhibitors (e.g., sigma ligands described in patent EP 21382195) to validate assay specificity .
Q. How can researchers resolve contradictions in biological activity data across different studies involving furopyridine analogs?
- Meta-analysis : Systematically compare datasets using tools like PRISMA guidelines, focusing on variables such as cell line specificity or assay conditions.
- Structural analogs : Investigate substituent effects; for instance, 7-bromo-1H-pyrrolo[3,2-b]pyridine exhibits distinct bioactivity compared to chloro derivatives due to halogen electronegativity differences .
- Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities and reconcile discrepancies between in vitro and in vivo results .
Q. What methodologies are effective in studying the structure-activity relationships (SAR) of furo[3,2-b]pyridine derivatives for sigma receptor targeting?
- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., tert-butoxycarbonyl groups or carboxylic acid moieties) to assess steric and electronic effects on receptor binding .
- Pharmacophore mapping : Identify critical interaction sites using crystal structures of sigma receptor-ligand complexes .
- In silico screening : Combine QSAR models with high-throughput virtual libraries to prioritize compounds for synthesis .
Q. How can researchers design experiments to assess the potential toxicity of 2H-5,3-Methenofuro[3,2-b]pyridine derivatives in preclinical models?
- Ames test : Evaluate mutagenicity using bacterial reverse mutation assays.
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293 or HepG2) to determine LC50 values .
- Metabolic stability studies : Incubate compounds with liver microsomes to identify reactive metabolites via LC-MS/MS .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting data on the synthetic yields of furo[3,2-b]pyridine derivatives obtained via microwave vs. classical heating?
- Parameter optimization : Systematically vary power settings (microwave) or heating durations (classical) to identify reproducibility issues .
- Byproduct analysis : Use GC-MS or NMR to detect degradation products (e.g., oxidized intermediates) that may reduce yield .
- Replicate studies : Conduct triplicate experiments under identical conditions to assess statistical significance.
Q. What analytical approaches are recommended for characterizing unstable intermediates in furopyridine synthesis?
- Low-temperature NMR : Capture transient species at -40°C to prevent decomposition .
- Trapping agents : Use stabilizing ligands (e.g., crown ethers) or inert atmospheres (N2/Ar) to isolate reactive intermediates .
- Time-resolved spectroscopy : Monitor reaction kinetics via UV-Vis or IR to identify unstable intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
